molecular formula C10H15N3O2 B13189734 Ethyl 2-(dimethylamino)-4-methylpyrimidine-5-carboxylate

Ethyl 2-(dimethylamino)-4-methylpyrimidine-5-carboxylate

Cat. No.: B13189734
M. Wt: 209.24 g/mol
InChI Key: ACWRCWIEXNJREL-UHFFFAOYSA-N
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Description

Ethyl 2-(dimethylamino)-4-methylpyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(dimethylamino)-4-methylpyrimidine-5-carboxylate typically involves the reaction of 2-(dimethylamino)ethylamine with 4-methylpyrimidine-5-carboxylic acid in the presence of an esterifying agent such as ethyl chloroformate. The reaction is usually carried out under anhydrous conditions and may require a catalyst to proceed efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(dimethylamino)-4-methylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Ethyl 2-(dimethylamino)-4-methylpyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor in enzymatic reactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-(dimethylamino)-4-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting the metabolic pathway in which the enzyme is involved.

Comparison with Similar Compounds

Ethyl 2-(dimethylamino)-4-methylpyrimidine-5-carboxylate can be compared with other pyrimidine derivatives such as:

    2-(dimethylamino)ethyl methacrylate: Known for its use in polymer chemistry and drug delivery systems.

    4-methylpyrimidine-5-carboxylic acid: A precursor in the synthesis of various pyrimidine-based compounds.

    2-(dimethylamino)ethyl diphosphate: Studied for its role in biochemical pathways and potential therapeutic applications.

The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which make it suitable for a wide range of applications in different scientific fields.

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

ethyl 2-(dimethylamino)-4-methylpyrimidine-5-carboxylate

InChI

InChI=1S/C10H15N3O2/c1-5-15-9(14)8-6-11-10(13(3)4)12-7(8)2/h6H,5H2,1-4H3

InChI Key

ACWRCWIEXNJREL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C)N(C)C

Origin of Product

United States

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